

Spectroscopic Profile & Technical Guide: 3-(2-Furyl)acrylophenone

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Compound of Interest

Compound Name: 3-(2-Furyl)acrylophenone

CAS No.: 717-21-5

Cat. No.: B1310787

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Executive Summary

3-(2-Furyl)acrylophenone (also known as furfurylideneacetophenone) is a heteroaryl chalcone derivative synthesized via the Claisen-Schmidt condensation of furfural and acetophenone.^[1] It serves as a critical scaffold in medicinal chemistry due to its

-unsaturated ketone linker, which acts as a Michael acceptor for bio-nucleophiles.

This guide provides a definitive technical reference for researchers, detailing the synthesis, physicochemical properties, and validated spectroscopic data (UV-Vis, IR, NMR, MS) required for structural confirmation and purity analysis.

Chemical Identity & Physicochemical Properties^[1] ^[2]^[3]^[4]^[5]^[6]^[7]^[8]

Parameter	Data
IUPAC Name	(2E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one
Common Name	Furfurylideneacetophenone
CAS Registry Number	717-21-5
Molecular Formula	
Molecular Weight	198.22 g/mol
Appearance	Pale yellow crystalline solid
Melting Point	40–47 °C (Dependent on solvent/polymorph)
Solubility	Soluble in ethanol, DMSO, chloroform; Insoluble in water

Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis utilizes a base-catalyzed aldol condensation followed by dehydration. This protocol is optimized for high yield and minimal side products.

Reagents & Materials

- Reactants: Furfural (1.0 eq), Acetophenone (1.0 eq).
- Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution.
- Solvent: Ethanol (95%).
- Workup: Dilute HCl, Ice-water, Recrystallization solvent (Ethanol).

Step-by-Step Methodology

- Preparation: Dissolve 0.01 mol of acetophenone and 0.01 mol of furfural in 15 mL of ethanol in a round-bottom flask.
- Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring magnetically at room temperature (25 °C).

- Reaction: Stir the mixture vigorously for 2–4 hours. A yellow precipitate will begin to form, indicating the formation of the chalcone.
- Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing a small amount of HCl (to neutralize excess base).
- Isolation: Filter the crude solid via vacuum filtration. Wash with cold water (mL) to remove inorganic salts.
- Purification: Recrystallize the crude solid from hot ethanol. Dry in a desiccator to obtain pale yellow crystals (Yield: ~80–85%).

Reaction Logic Diagram



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Caption: Logical flow of the Claisen-Schmidt condensation synthesis pathway.

Spectroscopic Characterization

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The compound exhibits a characteristic broad absorption band due to the extended conjugation between the furan ring, the enone system, and the phenyl ring.

- Solvent: Ethanol
- : 320–335 nm (High intensity, transition)
- Secondary Band: ~240 nm (Benzoyl moiety)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the

-unsaturated ketone functionality. The carbonyl peak is shifted to a lower frequency compared to non-conjugated ketones due to resonance.[2]

Functional Group	Wavenumber ()	Assignment
C-H Stretch (Ar)	3123, 3035	Aromatic/Furan ring C-H stretching
C=O Stretch	1655 – 1660	Conjugated ketone (Enone system)
C=C Stretch	1590 – 1600	Alkene/Aromatic ring breathing
C=C Stretch	1475	Furan ring skeletal vibration
C-O-C Stretch	1020 – 1050	Furan ring ether linkage

C. Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is definitive for determining the geometry of the double bond. The large coupling constant (

Hz) between the vinylic protons confirms the (E)-trans configuration.

- Solvent:

[3]

- Frequency: 400 MHz

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
8.00 – 8.05	Doublet of Doublets (dd)	2H		Phenyl H-2', H-6' (Ortho)
7.55 – 7.65	Multiplet	3H	-	Phenyl H-3', H-4', H-5' (Meta/Para)
7.58	Doublet (d)	1H		Vinyl H- (C-3)
7.52	Doublet (d)	1H	-	Furan H-5
7.45	Doublet (d)	1H		Vinyl H- (C-2)
6.71	Doublet (d)	1H		Furan H-3
6.51	Doublet of Doublets (dd)	1H		Furan H-4

> Technical Note: The H-

proton is deshielded relative to H-

due to the resonance effect of the carbonyl group and the electron-rich furan ring.

D. Carbon-13 NMR (C NMR)

- Solvent:

[3]

- Key Signals:

- Carbonyl (C=O): 189.5 ppm

- Furan C-2 (Ipso): 151.8 ppm
- Vinyl C-
: 130.8 ppm
- Vinyl C-
: 119.5 ppm

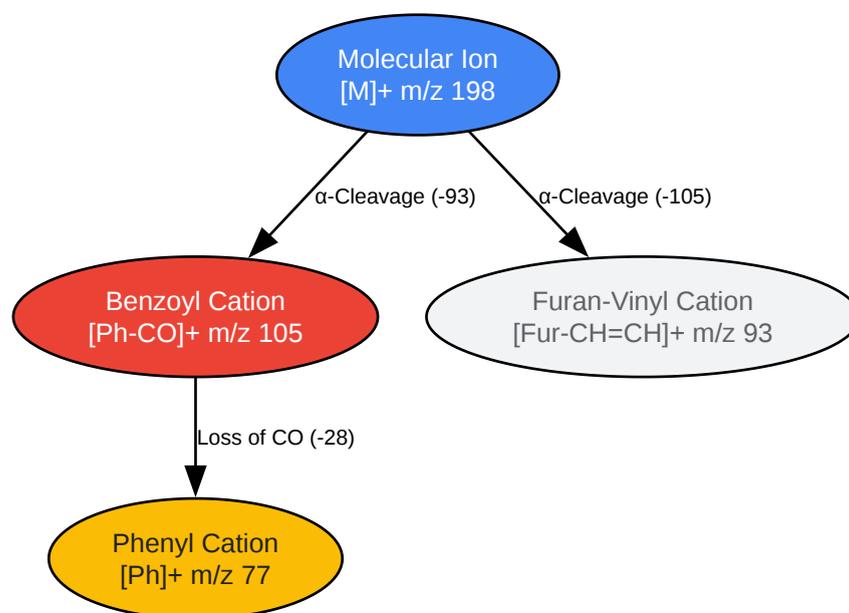
Mass Spectrometry (EI-MS)

The fragmentation pattern is characteristic of chalcones, showing a stable molecular ion and cleavage adjacent to the carbonyl group.

- Ionization Mode: Electron Impact (EI), 70 eV.
- Molecular Ion (
): m/z 198 (Base Peak or High Intensity).

Fragmentation Logic

- m/z 198: Molecular Ion
.
- m/z 105: Benzoyl cation
. Formed by
-cleavage between the carbonyl and the alkene.
- m/z 77: Phenyl cation
. Formed by loss of CO from the m/z 105 fragment.
- m/z 93: Furan-alkene fragment
.



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Caption: Electron Impact (EI) fragmentation pathway for **3-(2-Furyl)acrylophenone**.

References

- PubChem Compound Summary. (2025). **3-(2-Furyl)acrylophenone**.^[1] National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Vázquez-Vuelvas, O. F., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E. Retrieved from [[Link](#)]
- Spectral Database for Organic Compounds (SDBS).SDBS No. 5621: **3-(2-Furyl)acrylophenone**. National Institute of Advanced Industrial Science and Technology (AIST). (General Reference for verified spectra).

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Sources

- [1. Acrylophenone, 3-\(2-furyl\)- | C13H10O2 | CID 5354164 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax \[openstax.org\]](#)
- [3. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
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